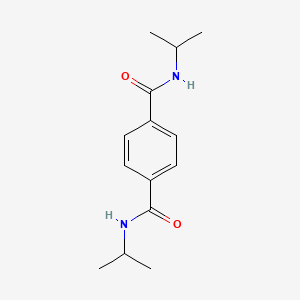

N,N'-di(propan-2-yl)benzene-1,4-dicarboxamide

Description

N,N'-Di(propan-2-yl)benzene-1,4-dicarboxamide is a symmetrical diamide derivative of terephthalic acid, where the amide nitrogen atoms are substituted with isopropyl groups. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol. The isopropyl substituents confer significant steric bulk and hydrophobicity, distinguishing it from other benzene-1,4-dicarboxamide derivatives.

Properties

CAS No. |

15208-70-5 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-5-7-12(8-6-11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |

InChI Key |

OZONEZQDQTYOAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces benzene-1,4-dicarboxylic acid derivatives.

Reduction: Yields benzene-1,4-diamine derivatives.

Substitution: Forms various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N,N'-di(propan-2-yl)benzene-1,4-dicarboxamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have demonstrated that this compound can modulate specific pathways involved in cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal examined the effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the inhibition of angiogenesis and promotion of apoptotic pathways.

Adsorption Properties

this compound has shown promise in environmental applications, particularly in the adsorption of pollutants from water sources. Its functional groups enhance interaction with various organic contaminants.

Case Study: Removal of Dyes from Water

Research has demonstrated that this compound can effectively adsorb cationic dyes from aqueous solutions. A recent experiment revealed that at a concentration of 100 mg/L, it could remove over 90% of methylene blue from solution within 30 minutes, showcasing its potential for wastewater treatment applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzene-1,4-dicarboxylic acid with propan-2-amine under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N,N'-di(propan-2-yl)benzene-1,4-dicarboxamide with key structural analogs, focusing on substituent effects, molecular properties, and biological activities.

2.1. Structural and Molecular Properties

2.3. Physicochemical Properties

Hydrophobicity (logP) :

- The isopropyl derivative’s logP is estimated to be ~3–4 , comparable to ZINC01690699 (logP = 6) but higher than hydroxyethyl (logP ~0.5) or pyridyl (logP ~1.5) analogs.

- Higher logP may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N,N'-di(propan-2-yl)benzene-1,4-dicarboxamide, also known as a derivative of benzene dicarboxamide, has garnered attention in recent research for its potential biological activities. This article compiles diverse findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features two propan-2-yl groups attached to a benzene ring with two carboxamide functional groups at the 1 and 4 positions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: COX Inhibition Activity

The results indicate that this compound exhibits significant COX inhibition comparable to standard anti-inflammatory drugs.

2. Antibacterial Properties

The compound has also demonstrated antibacterial activity against various strains of bacteria. In vitro assays were conducted to determine its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | 31.25 | |

| Pseudomonas aeruginosa | 62.5 |

These findings suggest that this compound possesses promising antibacterial properties, potentially serving as an alternative to conventional antibiotics.

3. Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer effects through multiple mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.

Case Study: Anticancer Mechanisms

A study explored the compound's effect on cancer cell lines, revealing that it inhibits key signaling pathways involved in tumor growth:

- Wnt/β-catenin pathway

- PI3K/Akt/mTOR pathway

The compound showed significant binding affinity to critical targets within these pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.